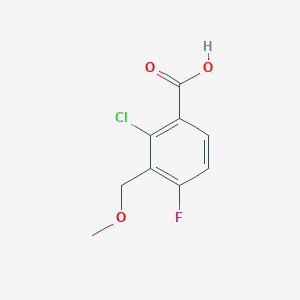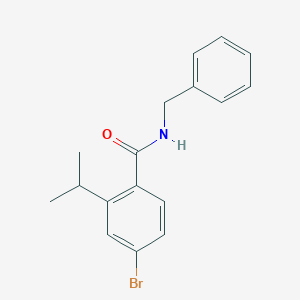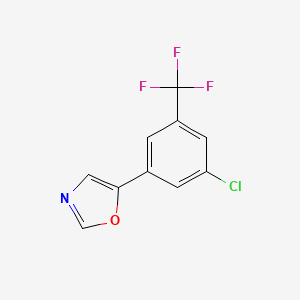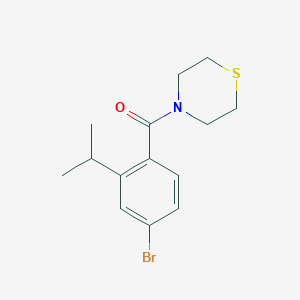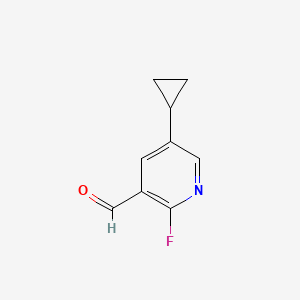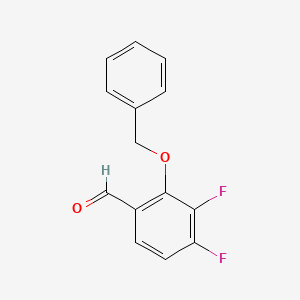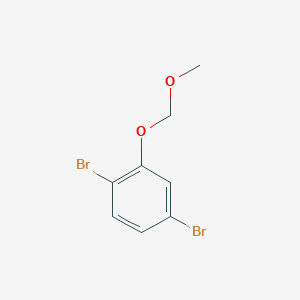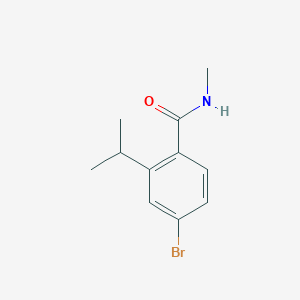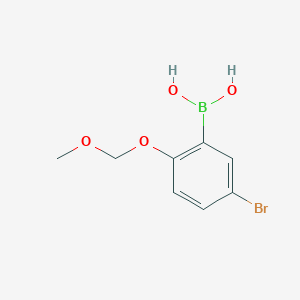
(5-Bromo-2-(methoxymethoxy)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-2-(methoxymethoxy)phenyl)boronic acid is an organoboron compound with the molecular formula C8H10BBrO4. It is a boronic acid derivative, characterized by the presence of a bromine atom and a methoxymethoxy group attached to a phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .
作用機序
Target of Action
(5-Bromo-2-(methoxymethoxy)phenyl)boronic acid is a type of boronic acid, which are highly valuable building blocks in organic synthesis . The primary targets of this compound are various biochemical reactions where it acts as a reagent. It is particularly used in Suzuki-Miyaura coupling , a widely applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process called protodeboronation . This process involves the removal of the boron moiety from the boronic ester, which is a key step in many chemical transformations . The protodeboronation of this compound is achieved using a radical approach .
Biochemical Pathways
The compound affects several biochemical pathways. It is involved in transformations that include oxidations, aminations, halogenations, and C-C bond formations such as alkenylations, alkynylations, and arylations . It is also used in the formal hydrogenation of unactivated alkenes to alkanes using a hydroboration-deboronation strategy .
Pharmacokinetics
The compound is usually stable, easy to purify, and often commercially available . These features suggest that it may have good bioavailability, although this would depend on the specific context of its use.
Result of Action
The result of the compound’s action is the formation of new chemical bonds and structures. For example, it has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . It also allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its stability can be affected by air and moisture . It is usually stored at a temperature between 2-8°C . The compound’s action, efficacy, and stability can also be influenced by the pH of the environment .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-(methoxymethoxy)phenyl)boronic acid typically involves the bromination of 2-(methoxymethoxy)phenylboronic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring .
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination processes, followed by purification steps such as recrystallization or chromatography to achieve high purity levels. The reaction conditions are optimized to maximize yield and minimize by-products .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is prominently used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(0) or palladium(II) complexes are commonly used as catalysts.
Bases: Bases such as potassium carbonate or sodium hydroxide are often employed to facilitate the coupling reactions.
Solvents: Organic solvents like toluene, ethanol, or water are used depending on the reaction conditions.
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
(5-Bromo-2-(methoxymethoxy)phenyl)boronic acid has diverse applications in scientific research:
Biology: The compound is employed in the development of boron-containing drugs and bioactive molecules.
Medicine: It is explored for its potential in drug discovery and development, particularly in the synthesis of therapeutic agents.
類似化合物との比較
Phenylboronic Acid: A simpler boronic acid with a phenyl group, used in similar coupling reactions.
2-Methoxyphenylboronic Acid: Contains a methoxy group instead of a methoxymethoxy group, used in organic synthesis.
4-Methoxyphenylboronic Acid: Another methoxy-substituted boronic acid, used in various coupling reactions.
Uniqueness: (5-Bromo-2-(methoxymethoxy)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in coupling reactions. The presence of both bromine and methoxymethoxy groups allows for versatile functionalization and the synthesis of complex molecules .
特性
IUPAC Name |
[5-bromo-2-(methoxymethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO4/c1-13-5-14-8-3-2-6(10)4-7(8)9(11)12/h2-4,11-12H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVUOAGHDTWLPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Br)OCOC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
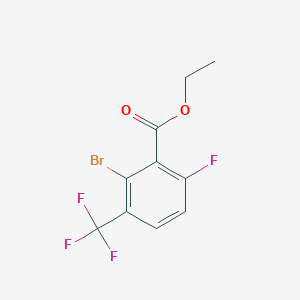
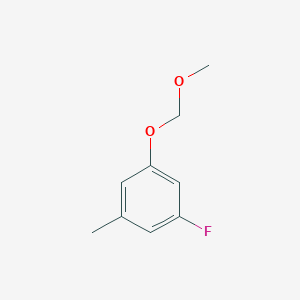
![1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]pyrrolidine](/img/structure/B6294556.png)
